Peonidin 3-O-beta-glucopyranoside chloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-[5,7-dihydroxy-2-(4-hydroxy-3-methoxyphenyl)chromenylium-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O11.ClH/c1-30-15-4-9(2-3-12(15)25)21-16(7-11-13(26)5-10(24)6-14(11)31-21)32-22-20(29)19(28)18(27)17(8-23)33-22;/h2-7,17-20,22-23,27-29H,8H2,1H3,(H2-,24,25,26);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDTNZDSOEFSAIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=[O+]C3=CC(=CC(=C3C=C2OC4C(C(C(C(O4)CO)O)O)O)O)O)O.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClO11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Natural Occurrence, Distribution, and Plant Physiological Roles
Identification and Distribution in Diverse Plant Species
Peonidin (B1209262) 3-O-beta-glucopyranoside is widely distributed throughout the plant kingdom, contributing to the vibrant coloration of numerous fruits, vegetables, and flowers. Its presence is a key factor in the visual appeal and phytochemical profile of many plant-based foods.
This compound is a notable component in a variety of commonly consumed plants. In bilberries (Vaccinium myrtillus), Peonidin 3-O-glucoside is one of several anthocyanins identified, contributing to the fruit's rich, dark color and antioxidant profile. It is also found in red wine extracts, originating from the skins of red Vitis vinifera grapes, where it contributes to the final color and composition of the wine. frontiersin.orgquora.com
Colored rice varieties are a particularly significant source of this anthocyanin. In many black and purple rice cultivars, Peonidin 3-O-glucoside is the second most abundant anthocyanin after cyanidin-3-glucoside. nih.gov For instance, in one study of black rice, Peonidin 3-O-glucoside constituted approximately 4.74% of the total anthocyanin content. Red onions (Allium cepa) also accumulate this pigment in their pigmented scales, where it co-occurs with various cyanidin (B77932) derivatives. atlasofscience.orgeurekalert.orgrcsi.science
| Plant Source | Common Name | Typical Finding |
|---|---|---|
| Vaccinium myrtillus | Bilberry | Identified as one of the major anthocyanin glycosides. |
| Vitis vinifera (extracts) | Red Wine | Present as a natural colorant derived from grape skins. frontiersin.orgquora.com |
| Oryza sativa L. | Purple/Black Rice | Frequently the second most abundant anthocyanin. nih.gov |
| Allium cepa | Red Onion | Found in minor amounts in pigmented scales. atlasofscience.orgeurekalert.orgrcsi.science |
The concentration of Peonidin 3-O-beta-glucopyranoside can vary significantly between different cultivars of the same species. In purple rice, for example, the proportion of this compound can differ substantially among varieties. One analysis of 25 purple rice varieties found that while cyanidin-3-glucoside was dominant (82.3%), peonidin-3-glucoside (B1200960) made up a significant portion of the remaining anthocyanins at 14.6%. Another study on a specific purple rice husk cultivar, 'Kum Doi Saket', identified peonidin-3-glucoside as a major component, with concentrations around 55-56 mg/100 g in one sample and 115 mg/100 g in another, illustrating notable intra-varietal differences.
Similarly, red onion varieties exhibit differences in their anthocyanin profiles. While cyanidin derivatives are often the main anthocyanins, various red onion cultivars are reported to contain differing levels of peonidin derivatives. rcsi.science These variations are influenced by the genetic makeup of the plant, which dictates the specific enzymatic pathways and regulatory networks controlling flavonoid biosynthesis.
| Species | Variety/Cultivar | Reported Concentration / Proportion |
|---|---|---|
| Purple Rice (Oryza sativa L.) | Average of 25 varieties | 14.6% of total anthocyanins. |
| Purple Rice (Oryza sativa L.) | cv. Kum Doi Saket (Sample 1) | ~55-56 mg/100 g in husk. |
| Purple Rice (Oryza sativa L.) | cv. Kum Doi Saket (Sample 2) | 115 mg/100 g. |
| Red Onion (Allium cepa) | 'Red Baron' | Concentrations vary based on curing temperature. |
Factors Influencing Biosynthesis and Accumulation Dynamics in Plant Tissues
The production and buildup of Peonidin 3-O-beta-glucopyranoside are dynamic processes, heavily influenced by the plant's developmental stage and its surrounding environment.
The concentration of anthocyanins, including Peonidin 3-O-beta-glucopyranoside, often changes as plant tissues mature. In the ornamental tree Phoebe bournei, for instance, the highest levels of anthocyanins like cyanidin-3-O-glucoside are found in the youngest leaves, contributing to their red coloration, with levels decreasing as the leaves develop. This pattern suggests that the genes responsible for anthocyanin biosynthesis are most active during early leaf development.
A similar trend is observed in fruits. In wild blueberries (Vaccinium stenophyllum), the content of cyanidin-3-glucoside, a closely related anthocyanin, increases during the later stages of ripening, which is a common pattern for pigments that signal fruit maturity to seed dispersers. The accumulation of these pigments is tightly regulated by the expression of key enzymes in the flavonoid biosynthetic pathway, which is often linked to specific developmental cues.
Environmental factors play a crucial role in modulating the biosynthesis of Peonidin 3-O-beta-glucopyranoside. Temperature is a significant influence. Studies on purple rice have shown that growing the plants at a higher ambient temperature (27°C) leads to greater expression of anthocyanin biosynthetic genes and higher accumulation of cyanidin-3-glucoside and peonidin-3-glucoside compared to lower temperatures (21–24°C).
Agronomic practices can also affect accumulation. In 'Red Baron' onions, the curing temperature post-harvest has been shown to impact the concentration of peonidin glucosides in the skin. Onions cured at 20°C initially had higher concentrations of these compounds compared to those cured at 28°C. Furthermore, abiotic stresses such as high light intensity, UV radiation, and drought are well-known inducers of anthocyanin synthesis in many plants, serving as a protective mechanism. nih.govmdpi.com
Proposed Physiological Functions of Peonidin 3-O-beta-glucopyranoside chloride in Plants
Within the plant, Peonidin 3-O-beta-glucopyranoside and other anthocyanins perform a multitude of critical physiological functions beyond simple coloration. These roles are essential for the plant's survival, interaction with its environment, and reproduction.
One of the most important functions is photoprotection. Anthocyanins accumulate in the vacuoles of epidermal cells, where they act as a sunscreen, shielding the photosynthetic apparatus in chloroplasts from damage caused by excess visible light and harmful ultraviolet (UV-B) radiation. nih.govanu.edu.au By absorbing high-energy light, they prevent photoinhibition and photooxidation, which can damage sensitive cellular components. nih.gov This protective role is particularly important for young, delicate leaves in the spring and for leaves of deciduous trees in the autumn, where anthocyanins may help protect the leaf while nutrients are being resorbed. nih.govyoutube.com
Anthocyanins are also key signaling molecules. The vibrant colors they produce in flowers and fruits are crucial for attracting pollinators (like bees and birds) and seed dispersers, respectively, thereby ensuring the plant's reproductive success. frontiersin.orgquora.comatlasofscience.org Furthermore, these pigments are involved in plant defense. They can act as antioxidants, scavenging harmful reactive oxygen species that are produced during times of stress. frontiersin.orgnih.gov There is also evidence that the presence of red pigmentation can deter herbivores, signaling that the plant may have invested in chemical defenses, making it unpalatable or toxic. youtube.comresearchgate.net
Biosynthetic Pathways and Genetic Regulation of Peonidin 3 O Beta Glucopyranoside Chloride
Enzymatic Steps and Precursor Utilization in Anthocyanin Biosynthesis
The biosynthesis of anthocyanins, including Peonidin (B1209262) 3-O-beta-glucopyranoside chloride, involves a series of sequential enzymatic reactions that convert primary metabolites into complex flavonoid structures.
The synthesis of Peonidin 3-O-beta-glucopyranoside chloride is dependent on the coordinated action of several key enzymes within the anthocyanin pathway. The process begins with the production of dihydrokaempferol (B1209521), a central intermediate. mdpi.com From this point, the pathway can diverge, and the specific enzymes involved determine the final anthocyanin produced.
The key enzymes and their roles are as follows:
Chalcone (B49325) Synthase (CHS): This enzyme catalyzes one of the initial steps in the flavonoid pathway, leading to the formation of chalcones. mdpi.commdpi.com
Flavanone (B1672756) 3-Hydroxylase (F3H): F3H acts on flavanones to produce dihydroflavonols, such as dihydrokaempferol. mdpi.comnih.gov
Flavonoid 3′-hydroxylase (F3′H): This enzyme is crucial for the formation of cyanidin (B77932) and subsequently peonidin-based anthocyanins. It hydroxylates dihydrokaempferol to produce dihydroquercetin. mdpi.commdpi.com
Flavonoid 3′5′-hydroxylase (F3′5′H): While not directly leading to peonidin, this enzyme competes for the same substrate as F3'H to produce precursors for delphinidin-type anthocyanins. mdpi.comnih.gov
Dihydroflavonol Reductase (DFR): DFR reduces dihydroflavonols to their corresponding leucoanthocyanidins. In the case of peonidin synthesis, it converts dihydroquercetin to leucocyanidin. mdpi.com
Glucosyltransferases (UFGT): This class of enzymes is responsible for glycosylating the anthocyanidin core, which is a critical step for their stability and solubility. A glucosyltransferase attaches a glucose molecule to the 3-O position of the peonidin aglycone to form Peonidin 3-O-glucoside. mdpi.com
The following table summarizes the key enzymes and their specific functions in the biosynthesis of this compound:
| Enzyme | Abbreviation | Function in this compound Biosynthesis |
| Chalcone Synthase | CHS | Catalyzes an early step in the flavonoid pathway, producing chalcone precursors. mdpi.commdpi.com |
| Flavanone 3-Hydroxylase | F3H | Converts flavanones to dihydroflavonols, including the precursor dihydrokaempferol. mdpi.comnih.gov |
| Flavonoid 3′-hydroxylase | F3′H | Hydroxylates dihydrokaempferol to form dihydroquercetin, a key intermediate for cyanidin and peonidin synthesis. mdpi.commdpi.com |
| Dihydroflavonol Reductase | DFR | Reduces dihydroquercetin to leucocyanidin. mdpi.com |
| Anthocyanidin Synthase | ANS | Catalyzes the conversion of leucoanthocyanidin to the unstable cyanidin aglycone. mdpi.comnih.gov |
| UDP-glucose:flavonoid 3-O-glucosyltransferase | UFGT | Transfers a glucose molecule to the 3-hydroxyl group of the cyanidin aglycone to form cyanidin 3-glucoside. mdpi.com |
| Methyltransferase | Catalyzes the methylation of cyanidin 3-glucoside to produce peonidin 3-glucoside. researchgate.net |
This compound is recognized as a metabolite of cyanidin 3-glucoside. caymanchem.com The final step in its biosynthesis involves the methylation of cyanidin 3-glucoside. researchgate.net This interconnection highlights the modular nature of the anthocyanin pathway, where a common precursor can be modified to generate a diversity of final products. The relative activities of the competing enzymes, such as F3'H and F3'5'H, and the subsequent modifying enzymes like methyltransferases, dictate the metabolic flux and the specific anthocyanin profile within a plant tissue.
Genetic and Transcriptomic Regulation of this compound Biosynthesis
The biosynthesis of anthocyanins is tightly regulated at the genetic and transcriptomic levels. The expression of the structural genes encoding the biosynthetic enzymes is controlled by a complex interplay of transcription factors. researchgate.net High-throughput RNA-sequencing has been instrumental in identifying genes that are differentially expressed in tissues with varying levels of Peonidin 3-O-glucoside. nih.gov
Studies have shown that the expression of genes such as F3'H and DFR correlates with the production of cyanidin-based and, consequently, peonidin-based anthocyanins. mdpi.com The regulation is often orchestrated by a protein complex known as the MBW complex, which consists of MYB, bHLH, and WD40 repeat proteins. mdpi.com These transcription factors bind to the promoter regions of the structural genes, thereby activating or repressing their transcription in a coordinated manner. For instance, transcriptomic profiling of osteoblasts treated with peonidin 3-O-glucoside revealed significant alterations in gene expression, with 3,177 genes being differentially expressed. nih.gov
Metabolomic Profiling for Pathway Elucidation and Accumulation Dynamics of Anthocyanins, Including this compound
Metabolomic analysis, particularly using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become a powerful tool for identifying and quantifying the full spectrum of anthocyanins in plant tissues. semanticscholar.orgtechscience.com These studies have been crucial in elucidating the accumulation dynamics of this compound in various plants.
For example, metabolomic studies on different varieties of Cymbidium goeringii and Cymbidium sinense have identified Peonidin 3-O-glucoside chloride as one of the significant anthocyanins contributing to their color. semanticscholar.orgtechscience.com In a study on red and green-leaved walnuts, integrated metabolomic and transcriptomic analyses revealed that the content of all anthocyanin components, including those derived from peonidin, was higher in the red leaves. nih.gov Specifically, nine anthocyanins were detected exclusively in the red leaves. nih.gov Such detailed profiling allows researchers to correlate the abundance of specific anthocyanins with the expression levels of biosynthetic genes and regulatory factors, providing a comprehensive understanding of the entire pathway.
The following table presents a selection of research findings from metabolomic studies that have identified this compound or its derivatives in various plant species.
| Plant Species | Key Findings | Reference |
| Cymbidium sinense 'Red Sun' | Metabolomic analysis identified Peonidin 3-O-glucoside chloride as one of 11 anthocyanin metabolites detected. semanticscholar.org | semanticscholar.org |
| Cymbidium goeringii | 64 different anthocyanins were detected, with peonidin-3-O-(6-O-malonyl-beta-D-glucoside) being a key metabolite for color differences. techscience.com | techscience.com |
| Red Walnut ('RW-1' hybrid) | Integrated metabolomic and transcriptomic analysis identified 26 anthocyanins, with all components, including peonidin derivatives, being higher in red leaves. nih.gov | nih.gov |
| Red Wine Grapes | Metabolomic profiling identified 15 anthocyanins, with variations in their content influenced by the grape training system. mdpi.com | mdpi.com |
Advanced Methodologies for Isolation, Purification, and Structural Elucidation
Extraction Techniques and Optimization Strategies for Peonidin (B1209262) 3-O-beta-glucopyranoside chloride
The initial and most critical step in obtaining Peonidin 3-O-beta-glucopyranoside chloride is its extraction from the source material. The selection of an appropriate extraction method is vital for maximizing yield while preserving the compound's structural integrity.
Conventional solvent extraction remains a widely used and effective method for liberating anthocyanins from plant cells. The choice of solvent and the extraction conditions are paramount for achieving high recovery rates.
Maceration using organic solvents, particularly methanol (B129727) or ethanol, is a common approach. mdpi.com These solvents are often mixed with water, as alcohol-water mixtures have been shown to be efficient for extracting flavonoids and their glycosides. mdpi.com To enhance stability, the solvent is typically acidified. nih.gov The addition of weak acids like formic, citric, or acetic acid helps maintain the flavylium (B80283) cation form of the anthocyanin, which is most stable under highly acidic conditions (pH ~3). nih.gov For instance, studies on black rice have utilized methanol for maceration to extract Peonidin 3-O-glucoside. nih.gov Similarly, research on Roselle petals has explored methanol-water solvent systems, optimizing for time and temperature to maximize anthocyanin yield. sid.ir
Acidified aqueous solutions also serve as an effective and greener extraction medium. The optimization of these extractions often involves adjusting parameters such as the acid concentration, the liquid-to-solid ratio, and the temperature. nih.gov For example, a study on blue honeysuckle berries optimized the extraction using HCl-acidified water, finding that a temperature of around 40°C was ideal, as higher temperatures could lead to the degradation of the anthocyanin components. nih.gov
Table 1: Examples of Solvent-Based Extraction Parameters for Anthocyanins
| Plant Source | Solvent System | Extraction Method | Optimized Conditions | Reference |
| Purple Corn Cobs | Water | Water Bath (WB) | 75°C for 35 min | researchgate.net |
| Blue Honeysuckle Berries | Acidified Water (HCl) | Maceration | 0.35% HCl, 49.42 ml/g liquid-solid ratio, 41.56°C | nih.gov |
| Roselle Petals | Methanol-Water | Maceration | 5.71 hours, 40°C, 6g petal-to-solvent ratio | sid.ir |
| Purple Sweet Potato Peel | Ethanol-Water | Sonotrode-UAE | 60% ethanol, 30 mL/g liquid-to-solid ratio, 6 min | mdpi.com |
This table presents a summary of optimized conditions from various studies and is not an exhaustive list.
To improve upon the limitations of conventional techniques, advanced extraction methods are being employed. These modern approaches often offer increased efficiency, reduced solvent consumption, and shorter extraction times. tandfonline.comnih.gov
Ohmic heating has emerged as a promising pre-treatment and extraction-assist technology. tandfonline.com This method involves passing an electric current through the sample, leading to rapid and uniform internal heat generation. ub.ac.id This process can cause electroporation, creating pores in the cell walls and enhancing the release of intracellular compounds like anthocyanins. ub.ac.idresearchgate.net Studies on grape skins have shown that an Ohmic heating pre-treatment can significantly boost the extraction of anthocyanins, nearly doubling the yield compared to untreated samples. researchgate.net Specifically, a high-temperature short-time (HTST) application, raising the temperature from 40°C to 100°C in under 20 seconds, increased the total anthocyanin concentration from 756 to 1349 μg/g. researchgate.net Similarly, Ohmic heating-assisted solvent extraction of black rice bran has demonstrated the ability to produce high yields of colorant powder with a high concentration of bioactive compounds. projectstoc.comresearchgate.net
Chromatographic Separation and Purification Methodologies
Following extraction, the crude extract contains a mixture of various compounds. Chromatographic techniques are essential for the selective separation and purification of this compound from this complex mixture.
Column chromatography is a fundamental purification step, often used for the initial clean-up and enrichment of anthocyanins from crude extracts. This technique separates compounds based on their differential adsorption to a solid stationary phase.
A common strategy involves using non-polar polymeric resins, such as Amberlite XAD-7. semnan.ac.ir The crude extract is loaded onto the column, and while sugars and other polar impurities are washed away, the anthocyanins adsorb to the resin. researchgate.net Subsequently, an eluent, such as acidified methanol or ethanol, is used to desorb and collect the purified anthocyanins. semnan.ac.irnih.gov Studies have shown that Amberlite XAD-7 has a high adsorption capacity for anthocyanins. researchgate.net Following the initial purification with a resin like Amberlite, a secondary column using a material like Sephadex LH-20 can be employed for further separation. dntb.gov.ua This combination of column chromatography steps is effective in purifying anthocyanins from sources like Melastoma malabathricum fruit. dntb.gov.ua
For analytical separation and precise quantification, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the methods of choice. carlroth.com These techniques offer high resolution, sensitivity, and reproducibility.
The most common setup for anthocyanin analysis involves a reversed-phase C18 column. nih.govnih.gov Separation is typically achieved using a gradient elution with a mobile phase consisting of two solvents: an acidified aqueous phase (e.g., water with formic or trifluoroacetic acid) and an organic solvent, usually acetonitrile (B52724) or methanol. nih.govnih.gov Detection is performed using a Diode Array Detector (DAD) or a UV-Vis detector, with the wavelength set to the visible maximum of anthocyanins, typically around 520-530 nm. nih.govnih.gov For example, the quantification of Peonidin 3-O-glucoside in black rice germ and bran was achieved using an HPLC system with a C18 column, a mobile phase of acidified water and acetonitrile, and detection at 520 nm. nih.gov UPLC, which uses smaller particle sizes in the column, offers even faster analysis times and higher resolution, as demonstrated in the analysis of anthocyanins from purple sweet potato. mdpi.com
Table 2: Example of HPLC Parameters for Peonidin 3-O-glucoside Analysis
| Parameter | Condition | Reference |
| Column | Reversed-phase C18 | nih.gov |
| Mobile Phase A | 0.4% trifluoroacetic acid in distilled water | nih.gov |
| Mobile Phase B | 0.45% trifluoroacetic acid in acetonitrile | nih.gov |
| Flow Rate | 1.0 mL/min | nih.gov |
| Detection Wavelength | 520 nm | nih.gov |
| Column Temperature | 40 °C | nih.gov |
This table provides an example of HPLC conditions used for the analysis of Peonidin 3-O-glucoside.
When the goal is to isolate larger quantities of pure this compound for use as a reference standard or for further research, semi-preparative or preparative chromatography techniques are employed.
Preparative Thin Layer Chromatography (TLC) can be used to separate components from an extract, as has been done to obtain fractions from black rice bran. nih.govresearchgate.net However, for isolating gram-scale quantities, more advanced techniques are preferred.
High-Speed Counter-Current Chromatography (HSCCC) is a particularly effective preparative technique for anthocyanins because it is an all-liquid chromatographic method, eliminating the solid stationary phase. acs.org This avoids irreversible adsorption of the target compound onto active surfaces, a common issue with solid-support chromatography. acs.org HSCCC allows for high sample loads, enabling the isolation of hundreds of milligrams of a pure compound in a single run. acs.org A two-phase solvent system, such as a mixture of tert-butyl methyl ether, n-butanol, acetonitrile, and acidified water, is used for the separation. acs.orgnih.gov This method has been successfully used to isolate Peonidin 3-glucoside from black rice, where an initial enrichment via HSCCC was followed by reversed-phase medium pressure liquid chromatography (RP-MPLC) to yield the pure compound with a purity of 96.3%. koreascience.krresearchgate.net
Spectroscopic and Spectrometric Characterization Approaches
The unambiguous identification of this compound relies on a combination of powerful analytical techniques. Spectroscopic and spectrometric methods provide detailed information about its molecular structure, mass, and fragmentation patterns, which are crucial for its characterization in complex matrices such as plant extracts.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., 1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of this compound. It provides precise information about the carbon skeleton and the position of protons, enabling the definitive assignment of the glycosylation site and the confirmation of the aglycone structure.
1D NMR (¹H and ¹³C): One-dimensional NMR spectra offer primary data for structural analysis.
¹H NMR: The proton NMR spectrum reveals the chemical shifts and coupling constants of all hydrogen atoms in the molecule. Key signals include those from the aromatic protons on the A and B rings of the peonidin aglycone, the anomeric proton of the glucose moiety (typically a doublet at a characteristic downfield shift), and the methoxy (B1213986) group protons (a singlet). The specific pattern of aromatic signals helps confirm the substitution pattern on the rings.
¹³C NMR: The carbon-13 NMR spectrum provides the chemical shifts for each carbon atom. hebmu.edu.cn The signals for the aglycone's carbons, the glucose carbons, and the methoxy carbon appear at distinct chemical shifts. hebmu.edu.cn The position of the C4 carbonyl and the oxygen-bearing carbons (C2, C5, C7, C3', C4') are particularly informative. hebmu.edu.cn The chemical shift of C3 is significantly affected by glycosylation, confirming the 3-O-glycosidic linkage. hebmu.edu.cn
2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR experiments are crucial for assigning complex structures by showing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment maps the coupling relationships between protons, typically those on adjacent carbons. It is instrumental in tracing the spin systems within the glucose unit and the aromatic rings.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of protonated carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between carbon and proton atoms. It is particularly vital for connecting the different structural fragments. For instance, the correlation between the anomeric proton (H-1'') of the glucose unit and the C-3 of the aglycone provides definitive proof of the 3-O-glycosidic linkage. Correlations from the methoxy protons to the C-3' of the B-ring confirm the position of the methoxy group.
While a complete, published NMR dataset for the chloride salt is not consistently available, the table below presents typical ¹³C NMR chemical shifts for the core flavonoid structure, illustrating how substitutions impact the values. hebmu.edu.cn
Table 1: Representative ¹³C NMR Chemical Shifts (ppm) for Flavone and a Dihydroxyflavone
| Position | Flavone (ppm) | 3,6-dihydroxyflavone (ppm) |
|---|---|---|
| C2 | 162.6 | 145.1 |
| C3 | 107.0 | 135.5 |
| C4 | 177.1 | 175.4 |
| C5 | 124.7 | 124.7 |
| C6 | 125.3 | 154.0 |
| C7 | 134.3 | 123.3 |
| C8 | 118.7 | 118.5 |
| C9 | 155.7 | 148.6 |
| C10 | 123.3 | 122.0 |
Data derived from studies on flavonoid structures. hebmu.edu.cn
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Fragmentation Analysis (e.g., LC-ESI-QTOF, UPLC-MS/MS)
Mass spectrometry, especially when coupled with liquid chromatography (LC), is a cornerstone for the identification and quantification of Peonidin 3-O-beta-glucopyranoside. Techniques like Ultra-High-Performance Liquid Chromatography (UHPLC) provide rapid and efficient separation of anthocyanins prior to MS analysis. researchgate.netagriculturejournals.cz
LC-ESI-QTOF and UPLC-MS/MS: Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometry provides high-resolution mass data, enabling the determination of the elemental composition of the parent ion and its fragments. massbank.eunih.govmassbank.eu The compound typically ionizes in positive mode to produce a molecular ion [M]⁺ corresponding to the cationic flavylium structure. For Peonidin 3-O-glucoside, this ion appears at a mass-to-charge ratio (m/z) of approximately 463.124. massbank.eunih.gov
Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, yielding a characteristic pattern that serves as a structural fingerprint. The primary fragmentation event is the cleavage of the glycosidic bond, resulting in the loss of the glucose moiety (162 Da). This produces a prominent fragment ion corresponding to the peonidin aglycone at m/z 301.07. nih.govnih.gov Further fragmentation of the aglycone can also occur. nih.gov
The identification is confirmed by comparing the retention time, the exact mass of the parent ion, and the MS/MS fragmentation pattern with those of an authentic standard or with data from spectral libraries and literature. mdpi.com
Table 2: Key Mass Spectrometric Data for Peonidin 3-O-glucoside Identification
| Parameter | Value | Technique | Reference |
|---|---|---|---|
| Molecular Formula | C₂₂H₂₃O₁₁⁺ | - | massbank.eu |
| Precursor Ion [M]⁺ (m/z) | 463.1240 | LC-ESI-QTOF | massbank.eunih.gov |
| Major MS/MS Fragment Ion (m/z) | 301.0704 | UPLC-MS/MS | nih.gov |
| Identity of Major Fragment | Peonidin aglycone [M-162]⁺ | MS/MS | nih.govacademicjournals.org |
Table 3: Common MS/MS Fragmentation Products of Peonidin 3-O-glucoside [M]⁺ at m/z 463
| Fragment Ion (m/z) | Proposed Origin | Reference |
|---|---|---|
| 301 | [M - glucose]⁺ (Peonidin aglycone) | nih.govnih.gov |
| 286 | [Peonidin - CH₃]⁺ | nih.govnih.gov |
| 258 | Further fragmentation | nih.govnih.gov |
Fragmentation patterns can vary slightly depending on the collision energy and instrument type. nih.govmassbank.eu
Electrochemical Characterization and Redox Behavior Analysis of the Chemical Compound
The electrochemical behavior of this compound is directly related to its molecular structure, particularly the arrangement of hydroxyl and methoxy groups on the phenolic rings. nih.gov These properties are often studied using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV), which provide insights into the compound's oxidation and reduction potentials. nih.govresearchgate.net
The redox activity of flavonoids is primarily conferred by their phenol (B47542) groups. nih.gov The B-ring structure is particularly important. The presence of a 4'-hydroxyl group and a 3'-methoxy group on the B-ring of peonidin influences its electron-donating capacity. nih.gov
Electrochemical studies generally show that the oxidation of flavonoids like peonidin involves the hydroxyl groups on the A and B rings. nih.gov The oxidation potential is a measure of the ease with which the compound can donate electrons. A lower oxidation potential typically correlates with higher antioxidant activity. The oxidation process for flavonoids containing a catechol (3',4'-dihydroxy) group is often a reversible, two-electron, two-proton transfer. nih.gov In peonidin, the 3'-methoxy-4'-hydroxy arrangement results in a different electrochemical profile compared to catechol-containing flavonoids like cyanidin (B77932). Studies have shown that a methoxy group ortho to a hydroxyl group can lead to a reversible oxidation reaction. nih.gov
Determinations of the oxidation and reduction potentials for Peonidin 3-O-glucoside have been performed in various electrochemical environments to understand its redox processes and stability. researchgate.net This analysis is fundamental to understanding the mechanisms behind its antioxidant properties.
Chemical Stability, Degradation Kinetics, and Stabilization Strategies
Environmental Factors Influencing the Degradation of Peonidin (B1209262) 3-O-beta-glucopyranoside chloride
The pH of an aqueous solution is one of the most critical factors affecting the structure and color of Peonidin 3-O-beta-glucopyranoside chloride. Like other anthocyanins, it exists in several structural forms that are in a dynamic equilibrium, with the predominant form being dictated by the pH of the medium. tandfonline.commedcraveonline.com
Acidic Conditions (pH < 3): In strongly acidic solutions, the compound is most stable and exists predominantly as the red-colored flavylium (B80283) cation . tandfonline.commedcraveonline.com This form is responsible for the vibrant red and magenta hues often seen in acidic food products. Studies on the closely related Cyanidin (B77932) 3-O-glucoside (C3G) show that at a pH of 2.0 and a temperature of 25°C, 99% of the compound remains unchanged after 8 hours, highlighting its stability in acidic environments. researchgate.net
Mildly Acidic to Neutral Conditions (pH 4-6): As the pH increases, the flavylium cation undergoes a nucleophilic attack by water, leading to the formation of a colorless carbinol pseudobase (or hemiacetal). tandfonline.commedcraveonline.com This transformation results in a significant loss of color.
Neutral to Alkaline Conditions (pH 7-8): At neutral or slightly alkaline pH, two transformations can occur. The carbinol pseudobase can undergo ring-opening to form the yellow, and typically unstable, chalcone (B49325) . medcraveonline.com Simultaneously, deprotonation of the flavylium cation can occur, yielding violet or blue quinonoidal bases . tandfonline.com At a neutral pH of 7.0, C3G is known to be highly unstable and degrades almost completely, especially when exposed to heat. nih.gov
Alkaline Conditions (pH > 8): In more alkaline solutions, the molecule becomes increasingly unstable and degradation accelerates. However, very intense colors can be observed under highly alkaline conditions before complete degradation occurs. uni-lj.siresearchgate.net
The glucosidic substitution at the C-3 position generally enhances the stability of the molecule compared to its aglycone, peonidin. researchgate.net However, across the entire pH spectrum, the color and stability of this compound vary significantly. It displays its most intense and stable color in highly acidic environments, becomes colorless and unstable around neutral pH, and exhibits transient blue/violet hues under alkaline conditions before degrading. uni-lj.siresearchgate.net
| pH Range | Predominant Molecular Form | Observed Color | Relative Stability |
| < 3 | Flavylium Cation | Red/Magenta | High |
| 4 - 6 | Carbinol Pseudobase | Colorless | Low |
| 7 - 8 | Quinonoidal Base / Chalcone | Violet/Blue / Yellow | Very Low |
| > 8 | Anionic Quinonoid / Degradation Products | Blue -> Colorless | Extremely Low |
Temperature, light, and oxygen are major environmental factors that compromise the stability of this compound, often working synergistically to accelerate its degradation. researchgate.net
Temperature: Elevated temperatures significantly hasten the degradation of anthocyanins. mdpi.com For Peonidin-3-O-glucoside acetate, increasing the temperature from 30°C to 40°C was found to nearly double the rate of degradation. researchgate.net Studies on anthocyanins from black rice, which include Peonidin 3-O-glucopyranoside chloride, confirm that the degradation rate constant increases with rising temperatures. nih.gov This thermal degradation leads to a loss of color and bioactive properties. nih.gov
Light: Exposure to light, particularly UV and visible light, can induce photodegradation of flavonoids. mdpi.com This process can lead to different degradation pathways compared to thermal degradation. For anthocyanins, light exposure is a known cause of color fading and instability during storage.
Oxygen: The presence of oxygen is another critical factor that promotes the degradation of anthocyanins. researchgate.net Research on the drying of mulberry fruit, which contains related anthocyanins, showed that oxygen can act as a catalyst, accelerating degradation. nih.gov Oxidative reactions, potentially involving secondary agents like hydroxyl radicals, are considered a key contributor to color deterioration. researchgate.net
Mechanistic Insights into Degradation Pathways of this compound
The degradation of this compound primarily proceeds through two main pathways: pH-dependent structural transformation and hydrolysis.
The most fundamental degradation mechanism involves the opening of the central pyrylium (B1242799) ring. This process is initiated by the hydration of the flavylium cation (the stable form at low pH) at the C-2 position. medcraveonline.com This nucleophilic attack by a water molecule forms the unstable, colorless carbinol pseudobase. tandfonline.com This intermediate can then undergo a tautomeric rearrangement, leading to the opening of the C-ring to form a chalcone pseudobase. medcraveonline.com This chalcone is generally colorless or yellow and is significantly less stable than the parent flavylium cation, readily undergoing further irreversible degradation to smaller phenolic acids and aldehydes.
A second critical degradation pathway is the hydrolysis of the glycosidic bond at the C-3 position. This reaction cleaves the glucose molecule from the aglycone, yielding peonidin and glucose. This hydrolysis can be catalyzed by acid or enzymes. The resulting aglycone, peonidin, is considerably less stable than its glycosylated form, this compound, and degrades more rapidly.
Kinetic Modeling of Anthocyanin Degradation Processes
The degradation of anthocyanins, including this compound, is often modeled using kinetic equations to predict their stability over time under specific conditions. In many cases, particularly in aqueous solutions and during thermal processing, the degradation process follows first-order kinetics . nih.gov This model implies that the rate of degradation is directly proportional to the concentration of the anthocyanin.
The first-order reaction can be described by the equation: ln(C/C₀) = -kt where:
C is the concentration of the anthocyanin at time t
C₀ is the initial concentration
k is the first-order rate constant
Research on black rice bran colorant, which contains Peonidin 3-O-glucoside, demonstrated that thermal degradation at various temperatures and pH levels fits a first-order kinetic model. nih.gov The rate constant (k) was observed to increase with both increasing temperature and pH, indicating faster degradation under these conditions. nih.gov Similarly, studies on various individual anthocyanins have reported that their degradation follows first-order kinetics. researchgate.netresearchgate.net However, it is noteworthy that in some food systems, such as solid matrices during dehydration, the degradation has been found to better fit a second-order kinetic model . nih.govresearchgate.net
| Anthocyanin | Condition | Kinetic Model | Half-life (t₁/₂) | Activation Energy (Ea) | Reference |
| Peonidin-3-O-glucoside acetate | 40 °C | First-order | 62.3 - 154.0 min (range for several anthocyanins) | 40.58 kJ/mol | researchgate.net |
| Cyanidin-3-O-glucoside | 60 - 100 °C, pH 2.0 - 5.0 | First-order | Decreased with higher temp & pH | Lower at higher pH | nih.gov |
| Cyanidin-3-O-glucoside | Hot air/vacuum drying (solid) | Second-order | Lower in vacuum drying | - | nih.gov |
Research into Stabilization Approaches for this compound
Given the inherent instability of this compound under common processing and storage conditions, significant research has focused on developing effective stabilization strategies. These approaches primarily involve chemical modification or physical protection.
Acetylation and Glycosylation: These are forms of chemical modification. Acetylation involves adding acetyl groups, while further glycosylation adds more sugar moieties to the anthocyanin structure. These modifications can enhance stability by sterically hindering the nucleophilic attack of water at the C-2 position, thereby preventing the formation of the colorless carbinol form and subsequent degradation. The diversity of anthocyanin structures in nature through acylation and glycosylation points to this as a natural stabilization strategy. mdpi.com
Nanoencapsulation: This physical protection strategy involves entrapping the anthocyanin molecule within a carrier material, creating a barrier against adverse environmental factors like oxygen, light, and reactive compounds. mdpi.com Various techniques are employed:
Spray-drying and Freeze-drying: These methods use carrier agents to create a protective powder matrix around the anthocyanin. mdpi.com
Biopolymer Encapsulation: Proteins like whey protein isolate or apoferritin can be used to form nano- or micro-scale particles that encapsulate the anthocyanin, improving its thermal stability under different pH conditions. mdpi.com
Electrohydrodynamic Processes: Techniques like electrospinning are modern, cost-effective methods for creating encapsulation materials, especially for heat- and light-sensitive molecules like anthocyanins. mdpi.com Research has shown that encapsulated Cyanidin-3-O-glucoside degrades more slowly at various temperatures compared to its non-encapsulated form, demonstrating the effectiveness of this approach. mdpi.com
Chemical Synthesis, Derivatization, and Analog Development
Total Chemical Synthesis Approaches for Peonidin (B1209262) 3-O-beta-glucopyranoside chloride and Related Anthocyanins
The total chemical synthesis of anthocyanins, including Peonidin 3-O-beta-glucopyranoside chloride, is a complex process that has been refined over the years. The fundamental challenge lies in the construction of the polyhydroxylated and glycosylated flavylium (B80283) backbone.
A prevalent strategy involves the condensation of two key fragments, often referred to as the "Eastern half" (the B-ring and C3) and the "Western half" (the A-ring). google.com A common and critical step in forming the chromophore is an acid-catalyzed aldol (B89426) condensation between a suitably substituted 2-hydroxybenzaldehyde derivative (A-ring precursor) and an acetophenone (B1666503) derivative (B-ring precursor), which is followed by cyclization and dehydration to form the flavylium cation. univ-avignon.fr
The general synthetic sequence can be summarized as follows:
Preparation of Precursors : Synthesis of a phloroglucinol (B13840) derivative (A-ring) and a substituted acetophenone (B-ring). For Peonidin, the B-ring precursor would be acetovanillone (B370764) (4'-hydroxy-3'-methoxyacetophenone).
Condensation : An acid-catalyzed condensation, such as the Robinson-Robinson reaction, joins the two halves.
Glycosylation : Introduction of the glucose moiety. This is a critical step where a protected glucose derivative, like acetobromo-α-D-glucose, is coupled to a hydroxyl group on the aglycone, typically at the C3 position. univ-avignon.fr
Deprotection : Removal of protecting groups from the hydroxyl functions on both the aglycone and the sugar to yield the final product.
The table below outlines the key reaction types involved in the total synthesis of anthocyanins.
| Reaction Step | Description | Key Reagents/Conditions | Reference |
| Aldol Condensation | Forms the C-ring by reacting A- and B-ring precursors. | HCl gas, 0°C | univ-avignon.fr |
| Cyclization & Dehydration | Forms the benzopyrylium (flavylium) core. | Acid catalysis | univ-avignon.fr |
| Glycosylation | Attaches the sugar moiety to the aglycone. | Acetobromo-α-D-glucose, NaHCO₃, CH₂Cl₂ | univ-avignon.fr |
| Deprotection | Removes protecting groups (e.g., acetyl) from hydroxyls. | MeONa in MeOH, followed by aq. HCl | univ-avignon.fr |
Strategies for Regioselective Glycosylation and Acylation in Anthocyanin Synthesis
Regioselectivity—the ability to target a specific functional group among many—is paramount in the synthesis of complex molecules like anthocyanins.
Regioselective Glycosylation: Glycosylation is crucial as it significantly impacts the stability and solubility of anthocyanins. nih.gov The hydroxyl group at the C3 position is the most common site of glycosylation in nature. nih.gov Achieving selective glycosylation at this position while leaving other hydroxyl groups (e.g., at C5, C7, C4') untouched is a major synthetic challenge.
Strategies to achieve regioselectivity include:
Use of Protecting Groups: Orthogonal protecting groups are used to mask more reactive hydroxyl groups, directing the glycosylation to the desired position. For instance, the 5-O-t-butyldimethylsilyl (TBDMS) group has been used for regioselective protection and deprotection in flavonoid synthesis. mdpi.com
Tuning Reactivity: The reactivity of different hydroxyl groups can be modulated. For example, using "arming" protecting groups (like benzyl (B1604629) ethers) can enhance the reactivity of a nearby hydroxyl, while "disarming" groups (like benzoyl esters) can reduce it, guiding the incoming glycosyl donor to a specific site. nih.gov
Enzymatic Glycosylation: Glycosyltransferase (GT) enzymes offer high regioselectivity and stereoselectivity. UDP-Glc:flavonoid glycosyltransferases (UFGTs) are enzymes that catalyze the transfer of glucose from UDP-glucose to the C3 hydroxyl group of an anthocyanidin. nih.gov This biological approach bypasses the need for complex protection-deprotection steps common in chemical synthesis.
Regioselective Acylation: Acylation, the addition of an acyl group (such as p-coumaroyl, caffeoyl, or feruloyl) to the sugar moiety, can enhance the color stability of anthocyanins through intramolecular co-pigmentation. researchgate.net
Strategies for regioselective acylation include:
Chemical Acylation: While direct chemical acylation can be performed, it often leads to a mixture of products due to the multiple hydroxyl groups on the sugar. The reaction conditions, catalyst type, and acyl donor all influence the outcome. nih.gov
Enzymatic Acylation: This is the preferred method for achieving high regioselectivity. researchgate.net Acyltransferases (AATs), such as those from the serine carboxypeptidase-like (SCPL) family, specifically catalyze the transfer of acyl groups to particular positions on the glycosyl unit. nih.govfrontiersin.org This method allows for the synthesis of specific acylated anthocyanins under mild conditions. researchgate.net
Enzymatic and Biotechnological Production of this compound and its Analogs (e.g., using recombinant E. coli)
Biotechnological production using engineered microorganisms like Escherichia coli presents a promising and sustainable alternative to chemical synthesis or extraction from natural sources. researchgate.net This approach involves reconstructing the anthocyanin biosynthetic pathway in a microbial host.
For Peonidin 3-O-glucoside, the production pathway in E. coli would typically involve the following enzymatic steps:
Conversion of a Precursor to Cyanidin (B77932): An engineered E. coli strain expressing anthocyanidin synthase (ANS) can convert a readily available and inexpensive precursor, such as (+)-catechin, into the unstable aglycone cyanidin. researchgate.netnih.gov
Glycosylation to form Cyanidin 3-O-glucoside (C3G): Co-expression of a UDP-glucose: flavonoid 3-O-glycosyltransferase (3GT) stabilizes the cyanidin by glycosylating it to form C3G. nih.gov The host E. coli provides the necessary sugar donor, UDP-glucose. researchgate.net
Methylation to form Peonidin 3-O-glucoside: The final step is the methylation of C3G. This is catalyzed by an anthocyanin O-methyltransferase (AOMT). nih.gov Studies in peach have identified a specific enzyme, PpAOMT2, which efficiently catalyzes the methylation of the 3' hydroxyl group of C3G to produce Peonidin 3-O-glucoside. nih.gov Introducing this AOMT gene into the C3G-producing E. coli strain would complete the pathway.
Researchers have significantly improved the production titers of anthocyanins like C3G in E. coli by applying various metabolic engineering strategies. These include identifying and engineering transporter proteins to improve substrate uptake and product secretion, optimizing the expression levels of the biosynthetic enzymes, and augmenting the intracellular supply of rate-limiting precursors like UDP-glucose. nih.gov Through such optimizations, C3G titers as high as 350 mg/L have been reported. nih.gov A similar approach could be applied for the high-level production of Peonidin 3-O-glucoside.
| Strategy | Description | Example/Target | Reference |
| Heterologous Expression | Introducing plant genes into a microbial host. | Expressing plant ANS, 3GT, and AOMT in E. coli. | nih.gov, nih.gov, researchgate.net |
| Precursor Augmentation | Increasing the availability of key building blocks. | Engineering pathways to boost intracellular UDP-glucose levels. | nih.gov |
| Transport Engineering | Improving movement of substrates/products across the cell membrane. | Identifying and overexpressing E. coli transporter proteins. | nih.gov |
| Fermentation Optimization | Adjusting culture conditions for maximal yield. | Optimizing medium pH, induction time, and nutrient feeds. | nih.gov, acs.org |
Synthesis of Structural Analogs for Structure-Activity Relationship Studies
The synthesis of structural analogs is essential for conducting Structure-Activity Relationship (SAR) studies. SAR studies help to identify the key structural features of a molecule that are responsible for its biological effects, which is crucial for designing new compounds with enhanced or more specific activities. nih.govmdpi.com
For Peonidin 3-O-glucoside, analogs can be designed by modifying three main parts of the molecule: the A-ring, the B-ring, or the glycosyl moiety.
B-Ring Analogs: The substitution pattern on the B-ring is a key determinant of anthocyanin properties. Analogs can be synthesized by using different acetophenone precursors in the total synthesis. For example, using a precursor without the 3'-methoxy group would lead to Pelargonidin-3-O-glucoside, while using one with a 3',5'-dimethoxy substitution would lead to Malvidin-3-O-glucoside.
Glycosyl Moiety Analogs: The sugar part of the molecule can be varied. For instance, Peonidin-3-O-galactoside, where glucose is replaced by galactose, is a known analog. medchemexpress.com Synthesis would involve using a protected galactosyl donor instead of a glucosyl donor in the glycosylation step. The absence of the sugar moiety (the aglycone, peonidin) is another important analog for SAR studies.
Isotopic Analogs: The synthesis of labeled analogs, such as deuterated anthocyanins, is valuable for pharmacokinetic studies to trace the absorption, distribution, metabolism, and excretion of the compound. nih.gov Deuterated C3G has been successfully produced in recombinant E. coli by growing the bacteria in a medium containing deuterated water (D₂O) and deuterated glycerol. researchgate.netacs.org This method could be adapted to produce deuterated Peonidin 3-O-glucoside.
SAR studies on flavonoids have revealed important insights. For instance, the presence of hydroxyl groups on the B-ring is critical for antioxidant activity, while glycosylation at the C3 position can modulate bioavailability and interaction with cellular targets. mdpi.com By synthesizing and testing a library of analogs, researchers can map the pharmacophore of Peonidin 3-O-glucoside and design novel derivatives with improved therapeutic potential. nih.gov
Mechanistic Investigations in Biological Research Models
Molecular Interactions with Cellular Receptors and Signaling Pathways
Peonidin (B1209262) 3-O-beta-glucopyranoside chloride engages with various cellular components to elicit its biological effects. These interactions range from direct receptor binding to the modulation of complex intracellular signaling cascades.
Peonidin 3-O-beta-glucopyranoside chloride has been identified as an agonist for the Free Fatty Acid Receptor 1 (FFAR1), a G protein-coupled receptor predominantly expressed in pancreatic β-cells. nih.govmdpi.com Activation of FFAR1 by endogenous long-chain fatty acids or synthetic agonists enhances glucose-stimulated insulin (B600854) secretion (GSIS). nih.govnih.gov This glucose-dependent mechanism of action is a key area of interest in metabolic research, as it suggests a lower risk of hypoglycemia compared to other insulin secretagogues. mdpi.com In experimental models, the activation of FFAR1 initiates a signaling cascade that contributes to the regulation of glucose homeostasis. nih.gov Research has shown that Peonidin 3-O-glucoside treatment can increase the expression of FFAR1 and promote the phosphorylation of downstream proteins involved in the insulin secretion pathway.
The compound demonstrates significant influence over several key signaling pathways that regulate cellular processes such as inflammation, proliferation, and survival.
ERK/MAPK Pathway: Research indicates that Peonidin 3-O-glucoside can attenuate the phosphorylation of extracellular signal-regulated kinase (ERK)1/2, a critical component of the mitogen-activated protein kinase (MAPK) family. nih.gov This inhibition of ERK1/2 phosphorylation can, in turn, suppress the activation of downstream targets like activating protein-1 (AP-1), a transcription factor involved in the expression of genes related to metastasis. nih.gov
NF-κB Pathway: Peonidin 3-O-glucoside has been shown to counteract the activation of Nuclear Factor-kappa B (NF-κB). nih.govnih.gov The NF-κB pathway is a cornerstone of the inflammatory response, and its inhibition is a key mechanism for the compound's anti-inflammatory effects. This modulation prevents the translocation of NF-κB to the nucleus, thereby downregulating the expression of pro-inflammatory genes. nih.govnih.gov
PI3K/Akt/mTOR Pathway: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, and survival. mdpi.comnih.gov Flavonoids, the class of compounds to which peonidin belongs, are known to modulate this pathway. mdpi.com Apigenin, another flavonoid, has been shown to inhibit cancer progression by blocking IKKα activation and the PI3K/Akt pathway. mdpi.com The PI3K/Akt/mTOR signaling axis is a crucial regulator of a wide array of cellular functions, and its modulation is a significant area of therapeutic research. nih.govresearchgate.net
Table 1: Effects of Peonidin 3-O-glucoside on Signaling Pathways
| Pathway | Target Protein | Observed Effect | Research Model |
|---|---|---|---|
| ERK/MAPK | ERK1/2 | Attenuated phosphorylation | Lung cancer cells |
| NF-κB | NF-κB | Counteracted activation | A549 lung cells & THP-1 macrophages |
| PI3K/Akt/mTOR | General Pathway | Modulation (Inferred from flavonoid class) | Various cancer cell lines |
The compound has been found to directly or indirectly regulate the activity of several key enzymes involved in metabolism and tissue remodeling.
Metabolic Enzymes: In liver cell models, Peonidin 3-O-glucoside activates Glucokinase (GK), an enzyme crucial for glucose sensing and metabolism. It also increases the phosphorylation level of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. Concurrently, it has been observed to reduce the expression of Phosphoenolpyruvate Carboxykinase (PEPCK), a key enzyme in gluconeogenesis.
Proteinases: In the context of cancer metastasis research, Peonidin 3-O-glucoside has been demonstrated to significantly inhibit the secretion of Matrix Metalloproteinase-2 (MMP-2), Matrix Metalloproteinase-9 (MMP-9), and urokinase-type plasminogen activator (u-PA) from lung cancer cells. nih.gov These enzymes play a critical role in the degradation of the extracellular matrix, a necessary step for cancer cell invasion and metastasis. nih.gov
Table 2: Regulation of Enzyme Activity by Peonidin 3-O-glucoside
| Enzyme | Effect | Biological Process |
|---|---|---|
| Glucokinase (GK) | Activation | Glucose Metabolism |
| AMP-activated protein kinase (AMPK) | Increased Phosphorylation | Cellular Energy Homeostasis |
| Phosphoenolpyruvate Carboxykinase (PEPCK) | Reduced Expression | Gluconeogenesis |
| Matrix Metalloproteinase-2 (MMP-2) | Inhibited Secretion | Extracellular Matrix Degradation |
| Matrix Metalloproteinase-9 (MMP-9) | Inhibited Secretion | Extracellular Matrix Degradation |
| urokinase-type plasminogen activator (u-PA) | Inhibited Secretion | Extracellular Matrix Degradation |
Cellular Responses and Biological Effects in In Vitro and In Vivo Research Models
The molecular interactions of this compound translate into observable cellular responses and broader biological effects in various research settings.
A significant body of research points to the potent anti-inflammatory properties of Peonidin 3-O-glucoside, primarily through its interaction with the innate immune system. A key mechanism is the inhibition of the NLRP3 (NLR family pyrin domain containing 3) inflammasome pathway. nih.govnih.gov The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and release of pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-18 (IL-18). unl.edu
In models using A549 lung cells and THP-1 macrophages, Peonidin 3-O-glucoside, at concentrations between 1.25–10 μg/mL, significantly suppressed inflammatory gene expression and cytokine secretion induced by external stimuli. nih.gov This was achieved by downregulating key components of the inflammasome-dependent pathway, including NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and caspase-1. nih.govnih.gov The suppression of this pathway directly leads to a reduction in the secretion of mature IL-1β and IL-18, thereby mitigating the inflammatory response. nih.gov
The antioxidant capacity of chemical compounds is frequently evaluated using in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov These methods measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals. nih.gov
DPPH Assay: The DPPH radical is a stable free radical that shows a characteristic deep purple color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a loss of this color, which can be measured spectrophotometrically. nih.gov The result is often expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. smujo.id
ABTS Assay: The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. An antioxidant compound added to the pre-formed radical cation reduces it back to the colorless ABTS form. The change in absorbance is measured to determine the radical scavenging activity. nih.gov This assay is applicable to both hydrophilic and lipophilic compounds. nih.gov
Anthocyanins, including peonidin glycosides, are well-regarded for their antioxidant properties, which are attributed to their chemical structure. While the general class of compounds exhibits strong radical scavenging capabilities in these standard assays, specific IC50 values for this compound were not detailed in the available research.
Anti-proliferative and Apoptosis-Inducing Mechanisms in Cancer Cell Models
This compound has demonstrated significant anti-proliferative and apoptosis-inducing effects in various cancer cell models. Research indicates that this compound can inhibit the growth of cancer cells in a concentration-dependent manner. caymanchem.com One of the key mechanisms involved is the induction of cell cycle arrest, particularly at the G2/M phase. biopurify.cnnih.gov This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation.
The induction of apoptosis, or programmed cell death, is another critical aspect of the anticancer activity of this compound. Studies have shown that treatment with this compound leads to classic apoptotic phenomena, including chromatin condensation and an increase in the sub-G1 phase DNA content, which is indicative of apoptosis. biopurify.cnnih.gov A crucial mediator in this process is the activation of caspase-3, a key executioner caspase in the apoptotic pathway. biopurify.cnnih.gov Activation of caspase-3 leads to the cleavage of various cellular proteins, ultimately resulting in cell death.
Furthermore, this compound has been observed to modulate the expression of several proteins involved in cell cycle regulation. Treatment with this compound has been shown to cause a downregulation of cyclin-dependent kinase (CDK)-1, CDK-2, cyclin B1, and cyclin E. biopurify.cnnih.gov These proteins are essential for the progression of the cell cycle, and their inhibition contributes to the observed G2/M arrest.
Table 1: Effects of this compound on Cancer Cell Lines
| Cell Line | Effect | Mechanism |
|---|---|---|
| Hs578T (Human Breast Cancer) | Growth inhibition, Apoptosis induction | G2/M phase cell cycle arrest, Caspase-3 activation, Downregulation of CDK-1, CDK-2, Cyclin B1, and Cyclin E |
| Lewis Lung Carcinoma (in vivo) | Decreased pulmonary metastasis | Downregulation of proteinase activities and MAPK pathway |
Metabolic Regulation in Cellular Systems
This compound has been identified as an agonist of the free fatty acid receptor 1 (FFAR1) and glucokinase (GK), playing a role in metabolic regulation. medchemexpress.com In pancreatic beta cells, it enhances glucose-stimulated insulin secretion. medchemexpress.com Studies have shown that at concentrations ranging from 1 to 100 μM, it can increase insulin secretion by 18%-40% in INS-1E pancreatic β-cells. medchemexpress.com This effect is associated with the activation of FFAR1 and the subsequent phosphorylation of proteins in the insulin secretion pathway, as well as an increased expression of FFAR1. medchemexpress.com
In liver cells, this compound promotes increased glucose uptake. medchemexpress.com Research on HepG2 hepatocytes demonstrated a 19% increase in glucose uptake after treatment with 100 μM of the compound for 24 hours. medchemexpress.com This is attributed to the activation of glucokinase and the regulation of proteins associated with carbohydrate metabolism. medchemexpress.com Specifically, it has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK) and decrease the expression of phosphoenolpyruvate carboxykinase (PEPCK), key regulators of glucose metabolism. medchemexpress.com
Table 2: Metabolic Regulatory Effects of this compound
| Cellular System | Effect | Mechanism of Action |
|---|---|---|
| Pancreatic Beta Cells (INS-1E) | Enhanced insulin secretion | Agonist of FFAR1, increased expression of FFAR1, and phosphorylation of related proteins in the insulin secretion pathway |
| Liver Cells (HepG2) | Increased glucose uptake | Activation of glucokinase (GK), regulation of proteins in carbohydrate metabolism (increased AMPK phosphorylation, decreased PEPCK expression) |
Osteoblast Differentiation and Bone Remodeling Modulation
This compound has shown potential in modulating osteoblast differentiation and bone remodeling. Studies on cultured human fetal osteoblastic hFOB 1.19 cells have indicated that this compound can increase osteoblast proliferation and reduce apoptosis. nih.govnih.gov This suggests an anabolic, or bone-building, effect.
A key transcription factor in osteoblast differentiation is Sp7/osterix. frontiersin.org Research has demonstrated that this compound treatment can enhance osteoblast differentiation and upregulate the expression of Sp7/osterix. nih.govnih.gov This upregulation is believed to be a crucial part of the mechanism by which the compound promotes bone formation. The compound likely exerts its anabolic effect by increasing Dlx5, which in turn targets Runx2 and Sp7/osterix, leading to osteoblast differentiation. nih.gov
In addition to promoting osteoblast activity, this compound may also play a role in reducing bone resorption. Transcriptomic profiling of osteoblasts treated with this compound revealed a significant reduction in the mRNA expression of Rankl, a key signaling molecule for osteoclast formation and activity. nih.govnih.gov This dual action of promoting bone formation and potentially inhibiting bone breakdown highlights its potential in the context of bone remodeling.
Table 3: Effects of this compound on Osteoblasts
| Cell Model | Effect | Key Molecular Targets |
|---|---|---|
| hFOB 1.19 Osteoblasts | Increased proliferation, Reduced apoptosis | Upregulation of Sp7/osterix expression, Downregulation of Rankl mRNA expression |
Modulation of Mitochondrial and Lysosomal Functions
In the context of nonalcoholic fatty liver disease (NAFLD) models, this compound has been shown to modulate mitochondrial and lysosomal functions. mdpi.comnih.gov NAFLD is often associated with oxidative stress and lipid accumulation. mdpi.comsemanticscholar.org
Studies using a free fatty acid (FFA)-induced cell model of NAFLD have shown that this compound can significantly reduce lipid accumulation. mdpi.comnih.govsemanticscholar.org This is accompanied by an inhibition of oxidative stress, evidenced by a reduction in the excessive production of reactive oxygen species and an increase in the levels of glutathione and the activities of antioxidant enzymes such as SOD, GPX, and CAT. mdpi.comnih.govsemanticscholar.org
Furthermore, treatment with this compound has been found to alleviate inflammation and improve mitochondrial content and the integrity of the mitochondrial electron transfer chain. mdpi.comnih.gov It has also been shown to upregulate transcription factor EB (TFEB)-mediated lysosomal function and activate peroxisome proliferator-activated receptor alpha (PPARα)-mediated peroxisomal lipid oxidation. mdpi.comnih.gov These findings suggest that this compound can ameliorate NAFLD by improving mitochondrial and lysosomal functions, thereby reducing oxidative stress and inflammation. mdpi.comnih.gov
Bioavailability, Metabolism, and Pharmacokinetics in Pre Clinical Research
Absorption and Distribution Studies in Animal Models (e.g., rat kidneys and liver)
Pre-clinical research demonstrates that Peonidin (B1209262) 3-O-glucoside is detected in various tissues following administration, often as a result of the metabolism of other anthocyanins like Cyanidin (B77932) 3-O-glucoside. caymanchem.com
Studies in rats have been pivotal in understanding the distribution of this compound. When a mixture containing Cyanidin 3-glucoside (Cy-g) was orally administered to rats, methylated metabolites such as Peonidin 3-glucoside were identified in the liver. nih.gov Specifically, 15 minutes after oral supplementation, traces of Peonidin 3-glucoside were found in the liver tissue. nih.gov This indicates a rapid metabolic conversion and subsequent distribution to this organ. The results from these studies underscore the liver's role in the metabolism and accumulation of anthocyanin metabolites.
Research focusing on the precursor, Cyanidin 3-glucoside, highlights the exceptionally fast uptake and metabolism by rat kidneys and liver, leading to the formation and distribution of metabolites including Peonidin 3-glucoside. caymanchem.com
Table 1: Distribution of Peonidin 3-O-glucopyranoside chloride in Rat Models (as a metabolite of Cyanidin 3-O-glucoside)
| Animal Model | Precursor Compound Administered | Tissue Detected | Time of Detection | Finding |
| Rat | Cyanidin 3-glucoside (Cy-g) | Liver | 15 minutes post-administration | Detected as a methylated metabolite. nih.gov |
| Rat | Cyanidin 3-glucoside | Kidneys and Liver | Not Specified | Exceptionally fast uptake and metabolism noted. caymanchem.com |
Identification of Metabolites and Metabolic Fate of Peonidin 3-O-beta-glucopyranoside chloride
Peonidin 3-O-beta-glucopyranoside is a significant metabolite of Cyanidin 3-O-beta-D-glucopyranoside (Cy3G), one of the most common anthocyanins in foods. caymanchem.comnih.gov The metabolic fate is primarily characterized by methylation.
In-depth studies in rats have elucidated the metabolic pathway following oral administration of Cy3G. nih.gov After ingestion, Cy3G is absorbed and metabolized into several compounds. Peonidin 3-O-beta-D-glucopyranoside (identified as metabolite M3 in the study) is formed through the methylation of Cy3G. nih.gov This conversion is a key step in the metabolic process.
Tandem mass spectrometry analysis has confirmed that metabolites of Cy3G include monomethylated forms, such as Peonidin 3-O-glucoside, as well as glucuronides of both cyanidin and methylated cyanidin. nih.gov Research involving direct intravenous injection of Cy3G showed the formation of methylated metabolites, indicating that this metabolic process occurs systemically and not just during absorption from the gastrointestinal tract. nih.gov
The plasma concentrations of Cy3G and its metabolites have been quantified in rats. After oral administration of Cy3G, its own plasma concentration peaks at 15 minutes. Its metabolite, Peonidin 3-O-glucoside (M3), reached its maximum plasma concentration of 21 nM at 30 minutes post-ingestion. nih.gov
Table 2: Major Metabolites of Cyanidin 3-O-beta-D-glucopyranoside (Cy3G) in Rat Plasma Following Oral Administration
| Metabolite ID | Identity | Metabolic Process | Peak Plasma Time (min) | Peak Plasma Concentration (nM) |
| M1 | Glucuronide of Cyanidin | Glucuronidation | 60 | 8.5 nih.gov |
| M2 | Monomethylated Cy3G | Methylation | 15 | 5 nih.gov |
| M3 | Peonidin 3-O-beta-D-glucopyranoside (Pn3G) | Methylation | 30 | 21 nih.gov |
| M4 | Glucuronide of Methylated Cyanidin | Methylation, Glucuronidation | 120 | 20 nih.gov |
Factors Influencing Bioavailability in Research Settings
The bioavailability of anthocyanins, including this compound, is not absolute and is influenced by several factors. nih.gov These factors can affect the extent to which the compound is absorbed, metabolized, and ultimately reaches its target tissues.
Chemical Structure: The structure of the anthocyanin itself is a primary determinant of its bioavailability. The degree of methylation, such as the conversion of cyanidin to peonidin, can influence its stability and absorption characteristics. nih.gov Furthermore, the type of sugar molecule attached (glycosylation) and whether the molecule is acylated can also impact bioavailability. nih.gov
Food Matrix: The composition of the food or vehicle carrying the anthocyanin plays a critical role. nih.govresearchgate.net Other components within the food matrix can bind to, solubilize, or stabilize anthocyanins, thereby modifying their release and accessibility for absorption. nih.gov
Processing and Environmental Conditions: Food processing techniques can alter both the content and the structure of anthocyanins in a product. nih.gov Factors such as temperature and pH during processing and storage can affect the stability and, consequently, the bioavailability of these compounds. nih.gov
Gut Microbiota: The microbial environment of the gut can metabolize anthocyanins, potentially transforming them into different compounds that may have their own distinct bioactivities and absorption profiles. researchgate.net
The interplay of these factors contributes to variability in the bioavailability of this compound observed in research settings. nih.gov
Emerging Research Applications and Future Perspectives
Computational and In Silico Modeling for Mechanistic Prediction
Computational and in silico modeling have become indispensable tools for predicting the molecular interactions of Peonidin (B1209262) 3-O-beta-glucopyranoside chloride, offering insights into its mechanisms of action before undertaking extensive laboratory experiments. Molecular docking, a key technique in this field, simulates the binding of a ligand (the peonidin compound) to the active site of a target protein. This approach is particularly valuable for elucidating its anti-inflammatory effects.
Research has shown that inflammation is a complex process involving multiple signaling pathways. In silico studies have explored the interaction of peonidin and its glucosides with key inflammatory proteins. One such study investigated the binding of Peonidin 3-O-glucoside to tumor necrosis factor-alpha (TNF-α) and its receptor (TNF-αR). nih.gov The results suggested that the compound may function as an anti-inflammatory agent by binding directly to the TNF-α receptor, thereby preventing the pro-inflammatory signaling initiated by TNF-α. nih.gov The binding energy, a measure of the affinity between the compound and the protein, is a critical parameter derived from these simulations.
Another pivotal target in inflammation is Nuclear Factor-kappa B (NF-ĸB), a protein complex that controls the transcription of DNA, cytokine production, and cell survival. Molecular docking studies using Autodock 4.2 have shown that peonidin has a strong affinity for the NF-ĸB protein, with a binding energy of -7.86 kcal/mol. neliti.com This interaction involves the formation of hydrogen bonds with specific amino acid residues, such as LEU472, suggesting a stable complex that could inhibit NF-ĸB's pro-inflammatory activity. neliti.com Furthermore, other in silico analyses have examined the potential of related anthocyanins, like peonidin-3-arabinoside, as inhibitors of acting receptor-like kinase 5 (ALK5), a receptor implicated in certain cancers, finding a significant binding energy of -8.4 kcal/mol. nih.gov These computational predictions provide a strong rationale for further in vitro and in vivo studies to confirm these anti-inflammatory and anticancer potentials.
| Compound | Protein Target | Computational Method | Predicted Binding Energy (kcal/mol) | Key Amino Acid Interactions | Predicted Effect |
| Peonidin 3-O-glucoside | TNF-α Receptor | Molecular Docking (Hex 8.0) | Not specified | Glu54, Glu56 | Inhibition of TNF-α signaling nih.gov |
| Peonidin | NF-ĸB | Molecular Docking (Autodock 4.2) | -7.86 | LEU472 | Inhibition of inflammatory process neliti.com |
| Peonidin-3-arabinoside | ALK5 Receptor | Molecular Docking (Autodock Vina) | -8.4 | Not specified | Anticancer activity nih.gov |
Integration with Omics Technologies in Advanced Research
The integration of Peonidin 3-O-beta-glucopyranoside chloride into "omics" research—such as transcriptomics, metabolomics, and proteomics—is revolutionizing our understanding of its biological impact at a systemic level. These technologies allow for a holistic view of the molecular changes within an organism, tissue, or cell in response to the compound.
Transcriptomics, the study of the complete set of RNA transcripts, has been used to explore how this anthocyanin influences gene expression. For instance, studies on the effects of Peonidin 3-O-glucoside on bone cells have indicated that it alters the osteoblast epigenome, and further transcriptomic studies are underway to map the specific biological pathways involved. nih.gov In related research, comparative transcriptome analysis of the spleen in a mouse model of Alzheimer's disease treated with Cyanidin-3-O-glucoside (a closely related anthocyanin) revealed significant changes in the expression of genes related to antioxidant and immunomodulatory pathways. mdpi.com This suggests that this compound may similarly modulate gene expression to exert its therapeutic effects.
Metabolomics, which involves the large-scale study of small molecules (metabolites) within cells and biological systems, is another key area. Joint transcriptomic and metabolomic analyses have been employed to understand flavonoid biosynthesis in plants, correlating the accumulation of specific anthocyanins with the expression levels of biosynthetic genes. nih.gov In a study on nonalcoholic fatty liver disease (NAFLD), Peonidin 3-O-glucoside isolated from purple corncob was shown to ameliorate the condition by regulating mitochondrial and lysosome functions, processes that are deeply intertwined with cellular metabolism. mdpi.com Such studies provide a detailed picture of how the compound is metabolized and how it, in turn, influences the metabolic landscape of the cell.
| Omics Technology | Model System | Key Findings Related to Peonidin/Related Anthocyanins |
| Transcriptomics | Transgenic medaka fish | Peonidin 3-O-glucoside alters the osteoblast epigenome; studies are ongoing to identify specific gene expression changes. nih.gov |
| Transcriptomics | Alzheimer's mouse model (spleen) | A related anthocyanin (Cyanidin-3-O-glucoside) modulated gene expression profiles related to antioxidant and immune functions. mdpi.com |
| Metabolomics & Transcriptomics | Peanut (Arachis hypogaea L.) | Correlated the presence of various anthocyanins with the expression of genes in the flavonoid biosynthesis pathway. nih.gov |
| Metabolomics | NAFLD cell model (L02 cells) | Peonidin 3-O-glucoside from purple corncob reduced lipid accumulation by regulating mitochondrial and lysosomal function. mdpi.com |
Biotechnological Production and Strain Engineering for Research Scale
While this compound can be isolated from natural sources like purple corn or red wine, this process can be limited by season, geography, and yield. wikipedia.org Biotechnological production using engineered microorganisms offers a promising alternative for producing a consistent and scalable supply for research purposes. Metabolic engineering of microbes like Escherichia coli and the yeast Saccharomyces cerevisiae has been a primary focus.
The strategy involves introducing the necessary biosynthetic genes from plants into the microbial host. The core pathway to anthocyanin production starts from aromatic amino acids and involves a series of enzymatic steps. Key enzymes include chalcone (B49325) synthase (CHS), chalcone isomerase (CHI), flavanone (B1672756) 3-hydroxylase (F3H), flavonoid 3'-hydroxylase (F3'H), dihydroflavonol 4-reductase (DFR), and anthocyanidin synthase (ANS). frontiersin.org To produce the final glucoside, a flavonoid 3-O-glucosyltransferase (3GT) is required to attach the glucose moiety to the peonidin aglycone.
Researchers have successfully engineered S. cerevisiae to produce anthocyanins like pelargonidin (B1210327) 3-O-glucoside from glucose. nih.gov This involves not only introducing the plant genes but also optimizing the host's metabolism by deleting endogenous genes that might create competing by-products or degrade the final compound. frontiersin.orgnih.gov For example, knocking out genes like EXG1 in yeast has been shown to reduce the degradation of synthesized anthocyanins, leading to higher yields. nih.gov By selecting and expressing the appropriate set of enzymes, including an F3'H that can convert naringenin (B18129) to eriodictyol (B191197) and a DFR that can process dihydroquercetin, the pathway can be directed towards the synthesis of cyanidin (B77932) and subsequently peonidin. Further engineering to include a methyltransferase could potentially complete the specific synthesis of peonidin. These engineered microbial systems provide a controlled and sustainable platform for producing this and other valuable anthocyanins for research.
| Organism | Engineering Strategy | Key Genes/Enzymes Introduced or Modified | Target Product(s) |
| Saccharomyces cerevisiae | De novo biosynthesis from glucose | Genes from Arabidopsis thaliana and Gerbera hybrida (CHS, CHI, F3H, DFR, ANS, 3GT) | Pelargonidin 3-O-glucoside nih.gov |
| Escherichia coli | Production from supplemented precursors | Anthocyanin biosynthetic pathway genes | Various anthocyanins nih.gov |
| Saccharomyces cerevisiae | Introduction of transporters and knockout of degrading enzymes | MdGSTF6 (transporter), knockout of EXG1 (degrading enzyme), Dc3GT (glucosyltransferase) | Cyanidin 3-O-glucoside, Delphinidin 3-O-glucoside frontiersin.orgnih.gov |
| Saccharomyces cerevisiae | Modular pathway engineering | Overexpression of genes for aromatic amino acid, p-coumaric acid, and malonyl-CoA synthesis | Raspberry Ketone (related aromatic compound) acs.org |
Design of Next-Generation this compound Based Research Probes and Tools
The unique chemical properties of this compound make it an attractive scaffold for the design of next-generation research probes and tools. Its inherent fluorescence and pH-sensitive color changes are characteristics that can be harnessed for developing molecular sensors. mdpi.com
The development of fluorescent probes from natural flavonoids is an emerging area of research. For example, a flavonoid-based fluorescent probe has been successfully designed to quantify human serum albumin, demonstrating that the core flavonoid structure can be chemically modified to create tools for specific analytical purposes. rsc.org The strategy often involves incorporating quencher or reporter moieties into the flavonoid backbone to modulate its optical properties in response to a specific analyte or biological event. Given that this compound interacts with proteins like NF-ĸB and TNF-αR, it is conceivable that derivatives could be synthesized to act as fluorescent probes to visualize these interactions within living cells.
Furthermore, the structure of anthocyanins can be derivatized to enhance their stability and bioavailability, a concept that is also central to the design of activity-based probes. nih.gov These probes are designed to covalently bind to the active site of a target enzyme, allowing for the specific labeling and identification of active enzymes within a complex proteome. By modifying the this compound structure with a reactive group, it could potentially be converted into an activity-based probe for targeting enzymes in pathways it is known to modulate, such as kinase signaling pathways. caymanchem.com The natural pH-dependent colorimetric properties of anthocyanins also suggest their potential use as simple, visual pH indicators for cellular compartments or in vitro assays. youtube.com
Q & A
Basic Research Questions
Q. How can researchers determine the purity of Peonidin 3-O-beta-glucopyranoside chloride in laboratory settings?
- Methodological Answer : High-performance liquid chromatography (HPLC) is the standard method. Use a mobile phase of 0.1% formic acid in water and methanol with a gradient elution (e.g., 10%–90% methanol over 30 minutes). Detection wavelength should be set to 530 nm for optimal anthocyanin absorption. Column temperature at 25°C and a flow rate of 1.0 mL/min are recommended. Validate purity using certified reference standards and ensure peak symmetry .
Q. What are the critical storage conditions to ensure compound stability during experiments?
- Methodological Answer : Store the compound at ≤-20°C in airtight, light-protected containers with desiccants to prevent hygroscopic degradation. Avoid repeated freeze-thaw cycles. For short-term use (≤1 week), refrigeration at 2–8°C is acceptable but not ideal .
Q. How should stock solutions be prepared for in vitro assays?
- Methodological Answer : Dissolve the compound in acidic methanol (e.g., 0.6 mL concentrated HCl in 120 mL methanol) to stabilize the flavylium cation structure. Typical working concentrations range from 1–5 mg/mL. Filter through a 0.22 µm membrane to remove particulates before use .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported antioxidant activities across studies?
- Methodological Answer :
- Assay Validation : Compare results across multiple assays (e.g., DPPH, ORAC, FRAP) to account for mechanism-specific variations.
- Structural Integrity : Verify compound purity via HPLC and check for pH-induced structural changes (e.g., conversion to chalcone forms in neutral/basic conditions).
- Standardization : Normalize data to molar concentrations rather than weight/volume, as molecular weight variations in derivatives (e.g., glycosylation patterns) affect activity .
Q. What experimental models are suitable for evaluating its pharmacokinetics and bioavailability?
- Methodological Answer :
- Absorption : Use Caco-2 cell monolayers to simulate intestinal uptake. Apply solutions at physiological pH (6.5–7.4) and measure apical-to-basolateral transport.
- Metabolism : Incubate with human liver microsomes or recombinant CYP450 enzymes to identify phase I metabolites.
- Bioavailability : Employ in vivo models (e.g., rodents) with oral administration and quantify plasma levels via LC-MS/MS, accounting for rapid glucuronidation/sulfation .
Q. How can researchers optimize extraction yields from natural sources like Vaccinium myrtillus?
- Methodological Answer :
- Solvent Selection : Use acidified ethanol (e.g., 1% HCl in 70% ethanol) for higher anthocyanin solubility. Hot water extraction (60–80°C) is less effective but avoids organic solvents.
- pH Control : Maintain pH ≤3 to stabilize the flavylium cation.
- Post-Extraction : Purify via solid-phase extraction (C18 cartridges) and lyophilize for long-term storage .
Q. What strategies are effective for synthesizing derivatives to study structure-activity relationships (SAR)?
- Methodological Answer :
- Enzymatic Modification : Use glycosyltransferases to add/remove sugar moieties.
- Chemical Derivatization : Acetylate hydroxyl groups or methylate the methoxy group at position 3' to alter hydrophobicity.
- Validation : Confirm structural changes via NMR (1H/13C) and HRMS. Compare antioxidant activity against the parent compound using standardized assays .
Data Analysis and Experimental Design
Q. How should researchers address variability in biological replicate data for this compound?
- Methodological Answer :
- Replicates : Use ≥6 biological replicates per condition to account for biological heterogeneity.
- Normalization : Express data as fold-changes relative to a vehicle control.
- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Use PCA to identify outliers in metabolomic datasets .
Q. What analytical techniques are recommended for identifying degradation products?
- Methodological Answer :
- LC-MS/MS : Use reverse-phase C18 columns and electrospray ionization (ESI) in positive ion mode. Monitor characteristic fragments (e.g., m/z 303 for peonidin aglycone).
- Accelerated Stability Testing : Expose the compound to stress conditions (40°C/75% RH, UV light) and track degradation kinetics.
- Isolation : Purify degradation products via preparative HPLC for structural elucidation via NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
